molecular formula C21H17N3O B2368721 1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole CAS No. 776297-10-0

1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole

Cat. No.: B2368721
CAS No.: 776297-10-0
M. Wt: 327.387
InChI Key: BYSVCJAWUMZAPY-UHFFFAOYSA-N
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Description

1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole is a complex organic compound with a molecular formula of C21H17N3O. This compound is characterized by its benzotriazole core, which is substituted with a phenylethyl group and a benzoyl group. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole typically involves the reaction of 2-(2-phenylethyl)benzoic acid with 1H-1,2,3-benzotriazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoyl chloride intermediate. This intermediate then reacts with the benzotriazole to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in polymers and as a UV absorber in coatings and plastics.

Mechanism of Action

The mechanism of action of 1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the phenylethyl and benzoyl groups contribute to the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: The parent compound without the phenylethyl and benzoyl substitutions.

    2-Phenylethylamine: A simpler compound with a phenylethyl group.

    Benzoyl Chloride: A precursor in the synthesis of benzoyl derivatives.

Uniqueness

1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

benzotriazol-1-yl-[2-(2-phenylethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(24-20-13-7-6-12-19(20)22-23-24)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSVCJAWUMZAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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